![molecular formula C26H22FN3O3S B2728876 2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide CAS No. 899986-98-2](/img/structure/B2728876.png)
2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide is a complex organic compound notable for its distinctive spiro structure. Its chemical architecture combines an indoline and a thiazolidin moiety, making it a subject of interest in various fields, particularly in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common approach may include:
Formation of the Indoline Core: The synthesis begins with the preparation of the indoline derivative through cyclization reactions involving aniline and other precursors under acidic or basic conditions.
Spirocycle Formation: The spiro linkage is achieved through a reaction between the indoline derivative and a thiazolidin compound, often facilitated by a catalyst.
Functional Group Additions:
Industrial Production Methods: Scaling up this synthesis for industrial production would necessitate optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation at specific sites, possibly affecting the indoline or thiazolidin rings.
Reduction: Reduction reactions might target the carbonyl groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the spiro linkage.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products: Depending on the reaction, products could include modified spiro compounds, oxidized or reduced derivatives, and various substituted analogs.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a model for studying spiro linkage formation and the reactivity of indoline-thiazolidin systems.
Biology: Its unique structure allows exploration in biochemical assays and molecular docking studies to investigate its potential as a bioactive molecule.
Medicine: The compound's structural features make it a candidate for drug development, particularly in the context of antimicrobial and anti-inflammatory research.
Industry: Industrial applications might include its use as a precursor for more complex molecules in pharmaceuticals or materials science.
Mechanism of Action
The compound's mechanism of action, particularly in biological systems, involves interactions with specific molecular targets such as enzymes or receptors. Its spiro structure could enable binding to active sites, inhibiting or modulating biological pathways. For instance, it may interact with enzymes responsible for cellular processes, altering their function and thereby exerting therapeutic effects.
Comparison with Similar Compounds
2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide
2-(3'-phenyl-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide
Comparison: The presence of the 3-fluorophenyl group in the compound sets it apart from its analogs, contributing to differences in reactivity, bioactivity, and physical properties. This fluorine substitution can enhance the compound's lipophilicity and stability, potentially improving its efficacy in pharmaceutical applications.
This detailed overview encapsulates the complexity and the multifaceted nature of the compound this compound. If there are specific areas you'd like to dive deeper into, just let me know.
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-16-6-9-19(10-7-16)28-23(31)14-29-22-11-8-17(2)12-21(22)26(25(29)33)30(24(32)15-34-26)20-5-3-4-18(27)13-20/h3-13H,14-15H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUOWFGEWVWCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

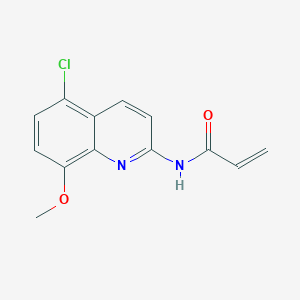
![2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B2728797.png)
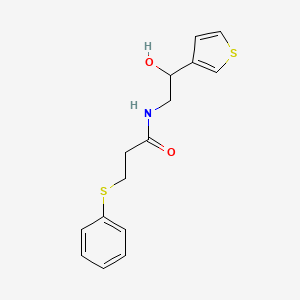
![2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2728800.png)
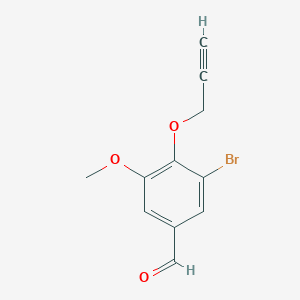
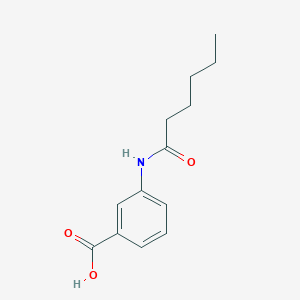
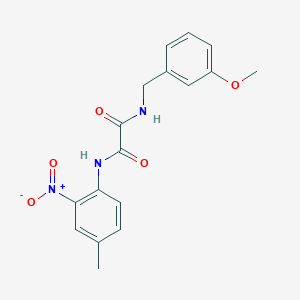
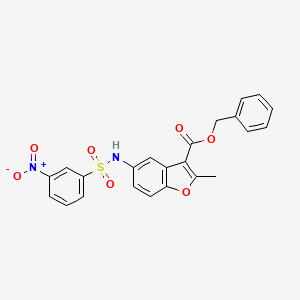
![2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B2728809.png)
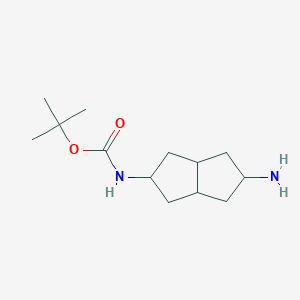
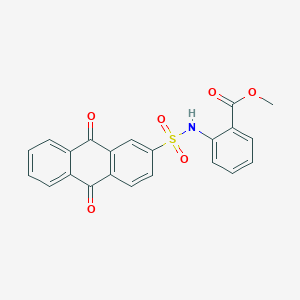
![methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/new.no-structure.jpg)
![ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetyl}piperazine-1-carboxylate](/img/structure/B2728816.png)
